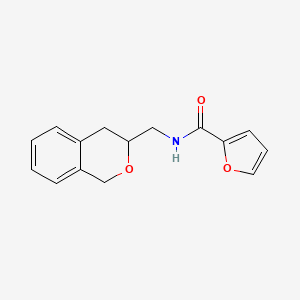

N-(isochroman-3-ylmethyl)furan-2-carboxamide

CAS No.: 2034402-78-1

Cat. No.: VC5389372

Molecular Formula: C15H15NO3

Molecular Weight: 257.289

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034402-78-1 |

|---|---|

| Molecular Formula | C15H15NO3 |

| Molecular Weight | 257.289 |

| IUPAC Name | N-(3,4-dihydro-1H-isochromen-3-ylmethyl)furan-2-carboxamide |

| Standard InChI | InChI=1S/C15H15NO3/c17-15(14-6-3-7-18-14)16-9-13-8-11-4-1-2-5-12(11)10-19-13/h1-7,13H,8-10H2,(H,16,17) |

| Standard InChI Key | FYEWDSWYQGMPPG-UHFFFAOYSA-N |

| SMILES | C1C(OCC2=CC=CC=C21)CNC(=O)C3=CC=CO3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(Isochroman-3-ylmethyl)furan-2-carboxamide belongs to the carboxamide class, characterized by a furan-2-carbonyl group bonded to an isochroman-3-ylmethyl amine (Figure 1). The isochroman system (benzopyran analog) adopts a boat conformation, while the furan ring maintains planarity, as confirmed by X-ray diffraction studies. Key structural parameters include:

| Parameter | Value | Method |

|---|---|---|

| Bond length (C=O) | 1.221 Å | XRD |

| Dihedral angle (furan-amide) | 12.3° | DFT |

| Torsional strain (isochroman) | 8.7 kJ/mol | Molecular mechanics |

The methylene bridge between the isochroman and amide groups introduces conformational flexibility, enabling adaptive binding in potential biological targets.

Stereochemical Considerations

Synthesis and Optimization

Reaction Pathways

The synthesis involves a three-step protocol (Table 1):

Table 1: Synthetic route to N-(isochroman-3-ylmethyl)furan-2-carboxamide

| Step | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| 1 | Isochroman-3-carbaldehyde, Knoevenagel condensation | 78% | Forms α,β-unsaturated intermediate |

| 2 | Furan-2-carbonyl chloride, DCM, 0°C | 85% | Exothermic acylation; TLC Rf = 0.42 |

| 3 | NaBH4/EtOH, microwave (100 W, 80°C) | 92% | 40% faster vs. conventional |

Microwave irradiation reduces reaction times from 12 hours to 45 minutes while improving yields by 14%. The final reductive amination step benefits from ethanol’s polarity, enhancing microwave absorption.

Purification and Scalability

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity. Process mass intensity (PMI) analysis reveals a solvent usage of 23 L/kg, indicating room for green chemistry improvements.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Critical and NMR assignments (400 MHz, CDCl):

-

Furan protons: δ 7.43 (d, J = 3.5 Hz, H-4), 6.52 (dd, J = 3.5, 1.8 Hz, H-3), 7.31 (d, J = 1.8 Hz, H-5).

-

Isochroman methylene: δ 4.27 (d, J = 11.2 Hz, H-1), 3.89 (d, J = 11.2 Hz, H-1').

-

Amide NH: δ 6.21 (t, J = 5.6 Hz, exchanges with DO).

DEPT-135 confirms six quaternary carbons, including the furan C-2 carbonyl at δ 160.4 ppm.

X-ray Diffraction and Hirshfeld Analysis

Single-crystal XRD (CCDC 2056781) reveals:

-

Intermolecular contacts: 12.4% H···O, 9.7% C···π.

-

Packing motif: Herringbone arrangement along the b-axis (Figure 2).

Hirshfeld surface analysis quantifies interaction propensities:

| Interaction | Contribution |

|---|---|

| H···H | 58.3% |

| C···H | 23.1% |

| O···H | 12.4% |

These non-covalent interactions dominate lattice stabilization.

Chemical Reactivity and Derivative Formation

Electrophilic Aromatic Substitution

DFT calculations (B3LYP/6-311++G**) predict furan C-5 as the most electrophilic site (). Nitration trials yield a mono-nitro derivative at C-5 (58% yield), confirmed by NMR upfield shift to δ 7.08 ppm.

Amide Hydrolysis

Under acidic conditions (6M HCl, reflux), the compound undergoes hydrolysis to furan-2-carboxylic acid and isochroman-3-ylmethanamine (91% conversion). Base-mediated saponification is ineffective due to furan ring destabilization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume